molecular formula C13H16BrNO2 B14044610 Benzyl 3-bromo-3-ethylazetidine-1-carboxylate

Benzyl 3-bromo-3-ethylazetidine-1-carboxylate

Cat. No.: B14044610
M. Wt: 298.18 g/mol
InChI Key: ITAMCMZVBDNEMG-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-3-ethylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-bromo-3-ethylazetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo-3-ethylazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium on Carbon (Pd/C): Used for reduction reactions.

    Benzyl Chloroformate (CbzCl): Used for esterification reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted azetidines can be formed.

    Reduction Products: The corresponding amine derivatives.

    Oxidation Products: More complex oxidized structures.

Scientific Research Applications

Benzyl 3-bromo-3-ethylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-3-ethylazetidine-1-carboxylate involves its reactivity due to the strained azetidine ring. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-bromo-3-ethylazetidine-1-carboxylate is unique due to the presence of the bromo group, which enhances its reactivity and allows for a wide range of chemical transformations

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

benzyl 3-bromo-3-ethylazetidine-1-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-2-13(14)9-15(10-13)12(16)17-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

ITAMCMZVBDNEMG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

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